1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea
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Overview
Description
1-amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea is a member of methoxybenzenes and a substituted aniline.
Scientific Research Applications
Synthesis and Derivative Formation
1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it reacts with primary and secondary amines to yield novel amino acid derivatives. When treated with hydrazine, it affords pyridazine derivatives, and with phenyl hydrazine, it produces phenylhydrazone. Furthermore, its reaction with 2-aminopyridine, o-phenylenediamine, aryldithiocarbamates, and thiourea derivatives leads to the formation of pyridopyrimidine, quinoxaline, 2-thioxo-1,3-thiazole, and 4-hydroxy-1,3-thiazole, respectively. Some of these synthesized compounds have demonstrated antimicrobial activities against various strains of Gram-negative and Gram-positive bacteria (El-Sakka, Soliman, & Abdullah, 2014).
Biological Activities and DNA Binding
Thiourea derivatives, including those similar in structure to 1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea, have been explored for their DNA-binding capabilities and biological activities. A study focusing on nitrosubstituted acyl thioureas revealed that these compounds interact with DNA, which could hint at their potential anti-cancer properties. This interaction was assessed using cyclic voltammetry and UV–vis spectroscopy, supported by computational studies. The binding constants determined from this research suggest a strong affinity of these thiourea derivatives towards DNA, which is crucial for their biological efficacy (Tahir et al., 2015).
Antimicrobial and Structural Studies
Thiourea compounds, akin to 1-Amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea, are also known for their antimicrobial properties. A newly synthesized thiourea derivative underwent extensive characterization, including single crystal X-ray diffraction analysis, to ascertain its structure. This compound, alongside others, was tested for antimicrobial efficacy against pathogenic bacteria and fungi, showcasing significant activity. Such studies highlight the potential of thiourea derivatives in the development of new antimicrobial agents (Atis et al., 2012).
properties
Molecular Formula |
C9H12ClN3OS |
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Molecular Weight |
245.73 g/mol |
IUPAC Name |
1-amino-3-(4-chloro-2-methoxy-5-methylphenyl)thiourea |
InChI |
InChI=1S/C9H12ClN3OS/c1-5-3-7(12-9(15)13-11)8(14-2)4-6(5)10/h3-4H,11H2,1-2H3,(H2,12,13,15) |
InChI Key |
YVCJRAQYWBIIEG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=S)NN |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=S)NN |
solubility |
22.4 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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